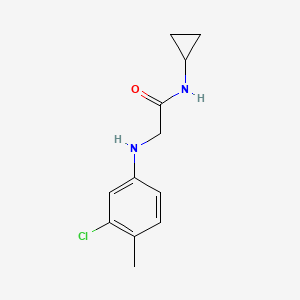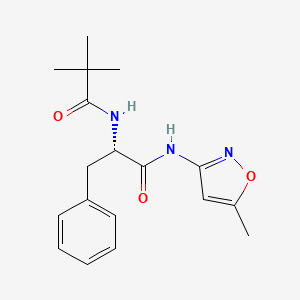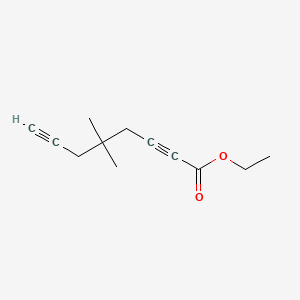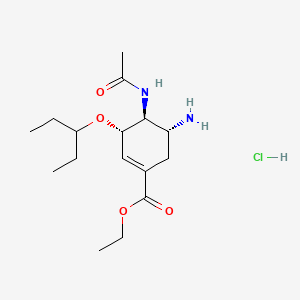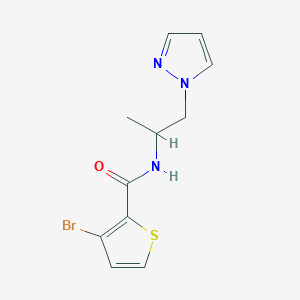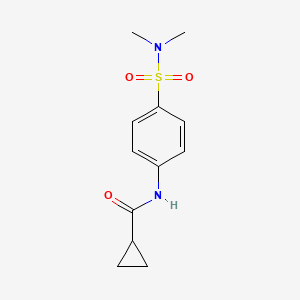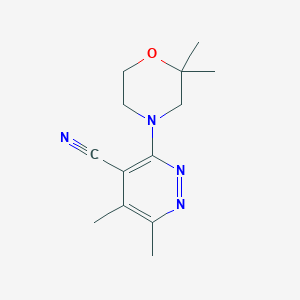
3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound is notable for its unique structure, which includes a morpholino group and multiple methyl substitutions, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate dicarbonyl compounds with hydrazine derivatives.
Introduction of the Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the pyridazine intermediate.
Methylation: The final step involves the methylation of the pyridazine ring at specific positions using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the existing groups on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles such as amines or thiols for further substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine dicarboxylic acids, while reduction can produce partially or fully reduced pyridazine derivatives.
Applications De Recherche Scientifique
3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carboxamide
- 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-methanol
- 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-amine
Uniqueness
Compared to similar compounds, 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile stands out due to its carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. The presence of the morpholino group also enhances its solubility and ability to interact with various molecular targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H18N4O |
|---|---|
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
3-(2,2-dimethylmorpholin-4-yl)-5,6-dimethylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C13H18N4O/c1-9-10(2)15-16-12(11(9)7-14)17-5-6-18-13(3,4)8-17/h5-6,8H2,1-4H3 |
Clé InChI |
OPADDACTNQTBLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NC(=C1C#N)N2CCOC(C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
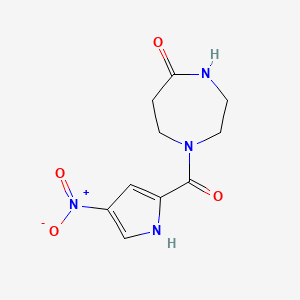
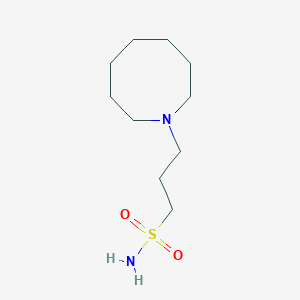
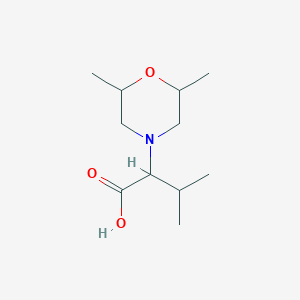

![(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
